molecular formula C7H9ClN2 B1629038 3-(Chloromethyl)-2,5-dimethylpyrazine CAS No. 921040-00-8

3-(Chloromethyl)-2,5-dimethylpyrazine

Cat. No. B1629038
M. Wt: 156.61 g/mol
InChI Key: RMRPCTNJCCPDCD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,5-dimethylpyrazine is an organic compound with the following chemical formula: C₆H₈ClN₂ . It belongs to the pyrazine family and contains a chloromethyl group attached to a pyrazine ring. The compound exhibits interesting properties due to its unique structure.



Synthesis Analysis

The synthesis of 3-(Chloromethyl)-2,5-dimethylpyrazine involves various methods, including chlorination of 2,5-dimethylpyrazine using thionyl chloride or other chlorinating agents. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the methyl position.



Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)-2,5-dimethylpyrazine consists of a six-membered pyrazine ring with two methyl groups (at positions 2 and 5) and a chloromethyl group (at position 3). The chlorine atom introduces polarity and influences the compound’s reactivity.



Chemical Reactions Analysis


  • Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form new derivatives.

  • Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions can lead to functionalized pyrazine derivatives.

  • Ring Closure Reactions : The pyrazine ring can participate in cyclization reactions to form fused heterocyclic compounds.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 50-55°C

  • Boiling Point : Varies depending on the solvent and pressure.

  • Solubility : Soluble in organic solvents (e.g., acetone, dichloromethane) but sparingly soluble in water.

  • Odor : The compound has a pungent, earthy odor .


Safety And Hazards


  • Toxicity : 3-(Chloromethyl)-2,5-dimethylpyrazine is toxic if ingested, inhaled, or absorbed through the skin. Handle with care.

  • Irritant : It may cause skin and eye irritation.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


Future Directions


  • Medicinal Chemistry : Investigate potential pharmaceutical applications, such as anticancer agents or antimicrobial compounds.

  • Materials Science : Explore its use in organic electronics or as a building block for functional materials.

  • Green Synthesis : Develop eco-friendly synthetic routes to minimize environmental impact.


properties

IUPAC Name

3-(chloromethyl)-2,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-4-9-6(2)7(3-8)10-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRPCTNJCCPDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608675
Record name 3-(Chloromethyl)-2,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-2,5-dimethylpyrazine

CAS RN

921040-00-8
Record name 3-(Chloromethyl)-2,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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